Cas no 1547669-16-8 (N-[(4,4-difluorocyclohexyl)methyl]aniline)
![N-[(4,4-difluorocyclohexyl)methyl]aniline structure](https://ja.kuujia.com/scimg/cas/1547669-16-8x500.png)
N-[(4,4-difluorocyclohexyl)methyl]aniline 化学的及び物理的性質
名前と識別子
-
- AKOS020913026
- EN300-714379
- N-[(4,4-difluorocyclohexyl)methyl]aniline
- 1547669-16-8
-
- インチ: 1S/C13H17F2N/c14-13(15)8-6-11(7-9-13)10-16-12-4-2-1-3-5-12/h1-5,11,16H,6-10H2
- InChIKey: QHKLVAZNCDIFDI-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(CNC2C=CC=CC=2)CC1)F
計算された属性
- せいみつぶんしりょう: 225.13290587g/mol
- どういたいしつりょう: 225.13290587g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 12Ų
N-[(4,4-difluorocyclohexyl)methyl]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714379-1.0g |
N-[(4,4-difluorocyclohexyl)methyl]aniline |
1547669-16-8 | 1g |
$0.0 | 2023-06-06 |
N-[(4,4-difluorocyclohexyl)methyl]aniline 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
N-[(4,4-difluorocyclohexyl)methyl]anilineに関する追加情報
Introduction to N-[(4,4-difluorocyclohexyl)methyl]aniline (CAS No. 1547669-16-8)
N-[(4,4-difluorocyclohexyl)methyl]aniline, a compound with the chemical identifier CAS No. 1547669-16-8, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of organic molecules characterized by its unique structural and functional properties, making it a subject of considerable interest in both academic and industrial settings.
The molecular structure of N-[(4,4-difluorocyclohexyl)methyl]aniline consists of an aniline moiety linked to a 4,4-difluorocyclohexyl group. The presence of fluorine atoms in the cyclohexyl ring introduces additional electronic and steric effects that can influence the compound's reactivity, solubility, and biological activity. These features make it a valuable candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in the use of fluorinated compounds in pharmaceuticals due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atoms in N-[(4,4-difluorocyclohexyl)methyl]aniline can contribute to these desirable properties, potentially making it a useful building block for the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of new medications targeting various diseases. Researchers have been exploring its utility in the synthesis of molecules that could interact with specific biological pathways involved in conditions such as cancer, inflammation, and neurodegenerative disorders. The aniline group, known for its ability to form hydrogen bonds and participate in π-stacking interactions, provides a versatile scaffold for medicinal chemists to modify and optimize.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms can alter the electronic distribution within the molecule, leading to changes in its pharmacokinetic properties. For instance, fluoro-substituted compounds often exhibit increased lipophilicity and reduced susceptibility to metabolic degradation, which are critical factors for drug efficacy and bioavailability.
The synthesis of N-[(4,4-difluorocyclohexyl)methyl]aniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are commonly employed to construct the desired molecular framework. These synthetic strategies not only demonstrate the compound's synthetic accessibility but also highlight the advancements in modern organic chemistry that enable the creation of complex molecules.
In addition to its pharmaceutical applications, N-[(4,4-difluorocyclohexyl)methyl]aniline has shown promise in materials science. Its unique structural features make it a potential candidate for use in organic electronics, where fluorinated compounds can enhance device performance due to their improved stability and charge transport properties. This dual utility underscores the broad range of possibilities that this compound offers beyond traditional drug development.
As research continues to uncover new applications for fluorinated compounds, N-[(4,4-difluorocyclohexyl)methyl]aniline is likely to play an increasingly important role in both academic research and industrial development. Its structural versatility and functional attributes make it a valuable asset for chemists seeking to design innovative solutions for complex chemical challenges.
The ongoing exploration of this compound's properties and potential applications underscores the dynamic nature of modern chemical research. By leveraging cutting-edge synthetic methods and computational tools, scientists are able to uncover new possibilities for how molecules like N-[(4,4-difluorocyclohexyl)methyl]aniline can be utilized to address pressing scientific and medical needs.
In conclusion, N-[(4,4-difluorocyclohexyl)methyl]aniline (CAS No. 1547669-16-8) represents a fascinating example of how structural innovation can lead to significant advancements in multiple fields. Its unique combination of electronic and steric effects makes it a compelling candidate for further study, with potential implications ranging from pharmaceuticals to materials science. As our understanding of this compound grows, so too will its contributions to scientific progress.
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